Arsanilic acid
Overview
Description
Arsanilic acid, also known as aminophenyl arsenic acid or aminophenyl arsonic acid, is an organoarsenic compound. It’s an amino derivative of phenylarsonic acid whose amine group is in the 4-position .
Synthesis Analysis
The synthesis of Arsanilic acid was first reported in 1863 by Antoine Béchamp and became the basis of the Bechamp reaction . The process involves the reaction of aniline and arsenic acid via an electrophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular formula of Arsanilic acid is C6H8AsNO3 . It occurs as a zwitterion, H3N+C6H4AsO3H− .Chemical Reactions Analysis
A study has shown that the phototransformation of Arsanilic acid, an organic arsenic compound widely used as a feed additive in the poultry industry, can be achieved by colloidal ferric hydroxide (CFH) using black light lamps (λ = 365 nm) as the light source .Physical And Chemical Properties Analysis
Arsanilic acid is a white solid with a density of 1.957 g/cm3. It has a melting point of 232 °C (450 °F; 505 K) and is modestly soluble in water .Scientific Research Applications
1. Adsorption Removal of Arsenilic Acid and Arsenate (V) by Iron-Modified Corncob Biochar
- Application Summary: Arsanilic acid (ASA) and arsenate [As (V)] are pollutants that can be found in wastewater. Iron-modified corncob biochar (MCCB) was studied for the high-efficiency removal of these pollutants .
- Methods of Application: The MCCB was prepared via the co-precipitation of ferric chloride hexahydrate (FeCl3⋅6H2O) with sodium hydroxide (NaOH) on corncob biochar . The adsorption performance of MCCB for ASA and As (V) was fitted well to the pseudo-second-order kinetic model .
- Results: At a pH of 4.0–5.0, initial concentration of 10 mg/L ASA and 1 mg/L As (V), adsorbent dose of 0.4 g/L, the maximum adsorption capacities of ASA and As (V) were 49.20 and 4.89 mg/g, respectively .
2. p-Arsanilic Acid Decontamination Using Biochar-Supported Manganese Ferrite Material
- Application Summary: p-Arsanilic acid (p-ASA) can be degraded and the generated inorganic arsenic can be simultaneously adsorbed using a novel biochar supported MnFe2O4 (MFB) in the MFB/persulfate (PS) system .
- Methods of Application: The MFB was synthesized and adopted for p-ASA degradation and synchronous adsorption of the generated inorganic arsenic . The functional groups of MFB (i.e., O–C=O and C=O), Fe and Mn oxides on MFB all contributed to PS activation .
- Results: The MFB/PS system could remain effective under a wide pH range (3.0–9.0), and the released arsenic could be removed simultaneously by MFB .
3. Arsanilic Acid in the Production of Market Pigs
- Application Summary: Arsanilic acid is used in the production of market pigs . It is used as a feed additive to promote growth, guard diseases, and improve animals’ appearance in stock farming .
- Methods of Application: Arsanilic acid is added to the feed of pigs. After ingestion, it is minimally metabolized in animal bodies, and most of them are discharged through excrement with unchanged chemical structure .
- Results: The amount of arsenic retained in the muscle, fat or skin was low at all levels of arsanilic acid fed. Removal of arsanilic acid from the ration prior to slaughter resulted in rapid excretion of arsenic from the liver and kidney .
4. Photooxidation of Arsanilic Acid
- Application Summary: The photooxidation of arsanilic acid in aqueous solution by UV/Persulfate has been studied . The process involves the formation of aromatic organoarsenic compounds like biphenylarsinic acid and o-ASA .
- Methods of Application: The process involves the irradiation of an aqueous solution of arsanilic acid with UV light in the presence of persulfate .
- Results: The total arsenics concentrations deviate from the initial concentration of arsanilic acid at the intermediate stage of the irradiation .
5. Transformation Pathway of p-Arsanilic Acid in Water
- Application Summary: This research studied the phototransformation of p-arsanilic acid (ASA), an organic arsenic compound that is widely used as a feed additive in the poultry industry, by colloidal ferric hydroxide (CFH) using black light lamps (λ = 365 nm) as the light source .
- Methods of Application: The process involves the irradiation of an aqueous solution of p-arsanilic acid with UV light in the presence of colloidal ferric hydroxide .
- Results: The results revealed the contribution to ASA transformation at circumneutral conditions by CFH through a ligand-to-metal charge transfer (LMCT) process .
6. Enhanced Photodegradation of p-Arsanilic Acid
- Application Summary: This research focused on the enhanced photodegradation of p-arsanilic acid by oxalate in a goethite heterogeneous system under UVA irradiation .
- Methods of Application: The process involves the irradiation of a goethite heterogeneous system containing p-arsanilic acid and oxalate with UVA light .
- Results: The study found that the photodegradation of p-arsanilic acid was enhanced in the presence of oxalate .
Safety And Hazards
Future Directions
Arsenic contamination in drinking water and associated adverse outcomes are major health issues in more than 50 countries worldwide. The scenario is getting even more detrimental with an increasing number of affected people and newer sites reported from all over the world . Therefore, future research should focus on sustainable strategies for mitigation and understanding the differential susceptibility towards chronic arsenic toxicity .
properties
IUPAC Name |
(4-aminophenyl)arsonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNKHVGWJDPIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8AsNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035138 | |
Record name | (4-Aminophenyl)arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] Powder; [MSDSonline] | |
Record name | Arsanilic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids | |
Record name | SID8139922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | ARSANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.9571 @ 10 °C | |
Record name | ARSANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1880000000.0 [mmHg] | |
Record name | Arsanilic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3742 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Arsanilic acid | |
Color/Form |
Needles from water or alcohol, Crystalline powder | |
CAS RN |
98-50-0 | |
Record name | Arsanilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsanilic acid [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arsanilic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03006 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ARSANILIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759173 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Arsanilic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arsonic acid, As-(4-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (4-Aminophenyl)arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arsanilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARSANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDX9AKS7GM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ARSANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
232 °C | |
Record name | ARSANILIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/432 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.